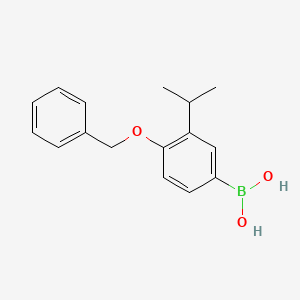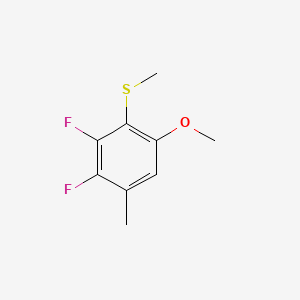
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10F2OS and a molecular weight of 204.24 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, a methyl group, and a sulfane group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane typically involves the reaction of 2,3-difluoro-6-methoxy-4-methylphenol with a methylating agent in the presence of a sulfur source . The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity to certain biological targets, while the methoxy and methyl groups contribute to its overall stability and reactivity. The sulfane group can undergo redox reactions, influencing the compound’s biological activity and its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
(2,3-Difluoro-6-methoxy-4-methylphenyl)(methyl)sulfane can be compared with similar compounds such as:
(2,3-Difluoro-6-methoxyphenyl)(methyl)sulfane: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
(2,4-Difluoro-3-methoxyphenyl)(methyl)sulfane: Has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C9H10F2OS |
|---|---|
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
3,4-difluoro-1-methoxy-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-5-4-6(12-2)9(13-3)8(11)7(5)10/h4H,1-3H3 |
Clé InChI |
LKQLZLPSKXILNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1F)F)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)
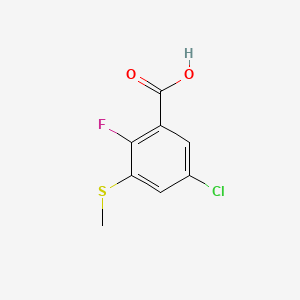
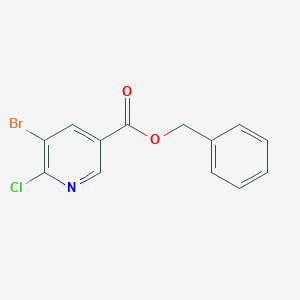

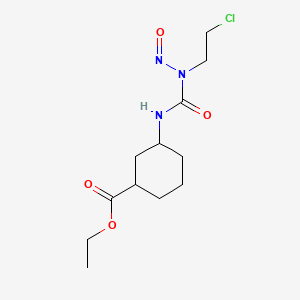
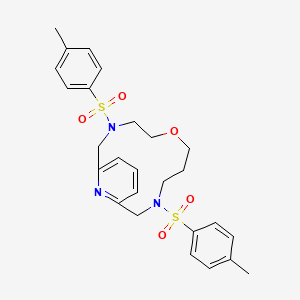
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
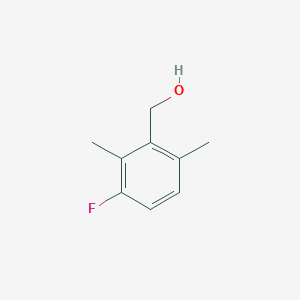
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)

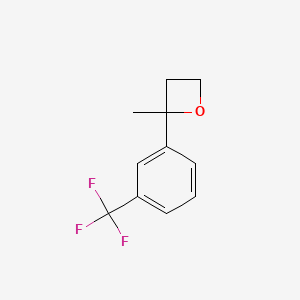
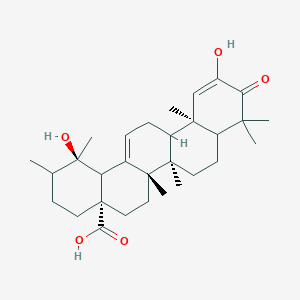
![5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14018800.png)
